
3,4-Dimethylphenoxyacetic acid
Overview
Description
3,4-Dimethylphenoxyacetic acid is a phenoxyacetic acid derivative featuring a phenyl ring substituted with methyl groups at the 3 and 4 positions, linked to an acetic acid moiety via an oxygen bridge. Phenoxyacetic acids are widely used in agrochemicals, pharmaceuticals, and material science due to their tunable physicochemical and biological properties. The position and type of substituents on the phenyl ring significantly influence reactivity, solubility, and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenoxyacetic acid typically involves the reaction of 3,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylphenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3,4-Dimethylbenzoic acid.
Reduction: 3,4-Dimethylphenoxyethanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 3,4-Dimethylphenoxyacetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various derivatives and complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its derivatives are employed as intermediates in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenoxyacetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Positional Isomers
2,4-Dimethylphenoxyacetic Acid (CAS 13334-49-1)
- Structure : Methyl groups at positions 2 and 4 of the phenyl ring.
- Properties : Similar molecular weight (196.20 g/mol) to the 3,4-isomer but distinct physicochemical behavior due to substituent positions.
2,5-Dimethylphenoxyacetic Acid (CAS 40665-68-7)
- Structure : Methyl groups at positions 2 and 5.
- Properties: Limited data available, but positional differences likely reduce herbicidal activity compared to chlorinated analogs like 2,4-D .
Functional Group Variants
2,4-Dichlorophenoxyacetic Acid (2,4-D; CAS 94-75-7)
- Structure : Chlorine atoms at positions 2 and 4.
- Key Properties: Molecular Weight: 221.04 g/mol; Density: 1.21 g/cm³. Toxicity: Mouse LD₅₀ (intravenous) = 180 mg/kg .
- Applications : Widely used as a herbicide due to its auxin-like activity; environmental persistence and toxicity are well-documented .
(3,4-Dimethoxyphenyl)acetic Acid (CAS 93-40-3)
- Structure : Methoxy (-OCH₃) groups at positions 3 and 4.
- Key Properties: Molecular Weight: 196.20 g/mol; Density: 1.189 g/cm³. Toxicity: Mouse LD₅₀ (intravenous) = 180 mg/kg .
- Applications : Intermediate in drug synthesis; methoxy groups enhance metabolic stability compared to methyl substituents .
3,4-(Methylenedioxy)phenylacetic Acid (CAS 2861-28-1)
- Structure : Methylenedioxy ring (1,3-benzodioxole) at positions 3 and 4.
- Key Properties :
- Molecular Weight: 180.16 g/mol.
- Applications : Organic intermediate in pharmaceuticals; the dioxole ring improves lipophilicity and bioavailability .
Data Table: Comparative Analysis
Key Findings from Comparative Studies
Substituent Position: 2,4-Dimethylphenoxyacetic acid and its 3,4-isomer exhibit divergent biological activities due to steric and electronic effects. For example, the 2,4 configuration in 2,4-D enhances herbicidal activity by mimicking plant auxins, while methyl groups may reduce this effect . Biodegradation studies show that 2,4-dimethylphenoxyacetic acid is cooxidized by bacteria, suggesting environmental persistence differences compared to the 3,4-isomer .
Substituent Type :
- Chlorine atoms (as in 2,4-D) increase electrophilicity and herbicidal potency but also elevate toxicity. Methyl and methoxy groups reduce reactivity, making these compounds more suitable as pharmaceutical intermediates .
- Methoxy and methylenedioxy groups enhance metabolic stability and lipophilicity, critical for drug design .
Toxicity Profile :
- The LD₅₀ of (3,4-dimethoxyphenyl)acetic acid (180 mg/kg IV) mirrors that of 2,4-D, highlighting the importance of substituent electronegativity in toxicity .
Biological Activity
3,4-Dimethylphenoxyacetic acid (3,4-DMPA) is a phenoxyacetic acid derivative that has garnered attention for its diverse biological activities. This compound is structurally related to other phenoxyacetic acids, which are known for their applications in agriculture and medicine. The biological activity of 3,4-DMPA encompasses a range of effects including anti-inflammatory, antimicrobial, and potential therapeutic roles in metabolic disorders.
- Chemical Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
- Solubility : Soluble in organic solvents such as ethanol and diethyl ether; limited solubility in water.
3,4-DMPA primarily functions as an inhibitor of certain enzymatic pathways. It has been shown to exhibit aldose reductase activity, which is critical in the polyol pathway that converts glucose to sorbitol. This mechanism is particularly relevant in the context of hyperglycemia, where excessive glucose conversion can lead to complications such as diabetic neuropathy .
Enzymatic Activity
- Target Enzyme : Aldose reductase (AKR1B1)
- Function : Catalyzes the NADPH-dependent reduction of carbonyl compounds to alcohols, playing a significant role in detoxifying harmful metabolites .
Anti-inflammatory Activity
Research indicates that 3,4-DMPA possesses notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various cell lines. This suggests potential applications in treating chronic inflammatory conditions.
Antimicrobial Activity
The compound has shown promising results against various microbial strains. A study reported that derivatives of phenoxyacetic acids exhibit significant antibacterial and antifungal activities. Specifically, 3,4-DMPA demonstrated effectiveness against gram-negative bacteria such as Pseudomonas aeruginosa and fungi like Candida albicans .
Microbial Strain | Activity |
---|---|
Pseudomonas aeruginosa | Antibacterial |
Candida albicans | Antifungal |
Eudrilus sp. | Anthelmintic |
Antioxidant Properties
The antioxidant capacity of 3,4-DMPA is also noteworthy. It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular models. This property may contribute to its protective effects against various degenerative diseases linked to oxidative damage .
Case Studies and Research Findings
- Diabetic Complications : A study highlighted the role of aldose reductase inhibitors like 3,4-DMPA in mitigating complications associated with diabetes by reducing sorbitol accumulation in tissues .
- Antimicrobial Efficacy : In a comparative study of phenoxyacetic acid derivatives, 3,4-DMPA was found to be one of the most effective compounds against pathogenic fungi and bacteria, suggesting its potential as a therapeutic agent in infectious diseases .
- Inflammation Models : Experimental models have demonstrated that treatment with 3,4-DMPA significantly reduced inflammatory markers such as TNF-alpha and IL-6 in induced inflammation settings .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for 3,4-Dimethylphenoxyacetic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves:
- Hydrolysis of nitriles : Using hydrochloric acid (HCl) under controlled pH (3–4) and temperature (35°C) to convert arylacetonitriles to carboxylic acids .
- Suzuki–Miyaura coupling : For constructing biphenyl structures, using palladium catalysts and mild conditions to preserve functional groups .
- Oxidation/Reduction : Tailoring reagents (e.g., hydrogen peroxide for oxidation, potassium borohydride for reduction) to modify side chains while retaining the core aromatic structure .
Critical Parameters :
- Temperature: Elevated temperatures (>80°C) may degrade sensitive methyl groups.
- Solvent selection: Methanol or water enhances solubility during hydrolysis .
- Catalysts: Pd-based catalysts improve coupling efficiency but require rigorous oxygen-free conditions .
Q. What analytical techniques are most effective for characterizing this compound and confirming purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify methyl group positions (δ 2.2–2.5 ppm for aromatic methyls) and carboxylic acid protons (broad peak at δ 10–12 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 209.12 for C₁₀H₁₂O₃) and detects impurities .
- HPLC with UV detection : Quantifies purity using reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) .
Validation : Cross-reference with PubChem or CAS spectra for structural confirmation .
Q. How does this compound degrade under standard laboratory storage conditions?
Methodological Answer:
- Stability : The compound is stable at 4°C in inert atmospheres but degrades over months due to:
- Oxidation : Methyl groups may oxidize to carboxyls under prolonged exposure to air .
- Hydrolysis : Acidic/basic conditions accelerate ester or amide bond cleavage in derivatives .
- Mitigation : Store in amber vials with desiccants and monitor via periodic HPLC to assess degradation .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported enzymatic interactions of this compound?
Methodological Answer: Discrepancies in enzyme activity studies (e.g., with phenylacetate-CoA ligase) arise from:
- Assay conditions : Variations in pH (optimal 7.4), cofactors (e.g., ATP/Mg²⁺), or substrate concentrations .
- Enzyme sources : Microbial vs. mammalian isoforms may exhibit divergent kinetics .
Resolution Strategies :
- Standardize protocols using reference substrates (e.g., phenylacetyl-CoA).
- Conduct kinetic assays (Km/Vmax) under controlled conditions to compare data .
Q. What experimental designs are optimal for studying long-term cellular exposure to this compound?
Methodological Answer:
- In vitro models : Use immortalized cell lines (e.g., HepG2) with:
- Dose gradients : 1–100 µM to assess dose-dependent metabolic shifts .
- Time-course assays : Monitor metabolites (e.g., phenylacetyl-CoA) at 24/48/72h intervals .
- In vivo models : Rodent studies with controlled diets and LC-MS/MS plasma analysis to track accumulation .
Key Considerations : Include vehicle controls and validate compound stability in media .
Q. How does this compound compare structurally and functionally to analogs like 3,4-Dimethoxycinnamic acid?
Comparative Analysis :
Functional Implications : Methylation at the phenoxy position enhances metabolic stability compared to methoxy analogs .
Q. What computational tools predict the metabolic pathways of this compound in microbial systems?
Methodological Answer:
- In silico models : Use software like BioTransformer to predict phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
- Docking studies : Simulate binding to enzymes (e.g., cytochrome P450 2D6) using AutoDock Vina to identify potential metabolites .
- Validation : Compare predictions with empirical LC-MS/MS data from Pseudomonas putida cultures .
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEQJKZWTIFEJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158086 | |
Record name | 3,4-Xylyloxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13335-73-4 | |
Record name | 2-(3,4-Dimethylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13335-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Xylyloxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013335734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13335-73-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Xylyloxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-xylyloxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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